LuxN Receptor Potency and Binding Affinity
In the V. harveyi bioluminescence assay, 3-OH-C5-HSL (HVHL) acts as a partial agonist with ~85% of the potency of the native autoinducer D-HBHL (3-hydroxy-C4-HSL) [1]. The apparent Kd for HVHL binding to the LuxN receptor is 3.8 μM, compared to 1.4 μM for D-HBHL, indicating a ~2.7-fold lower binding affinity [1].
| Evidence Dimension | Agonist potency (luminescence stimulation) and receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Potency: ~85% relative to D-HBHL; Kd = 3.8 μM |
| Comparator Or Baseline | D-HBHL (3-hydroxy-C4-HSL): Potency = 100%; Kd = 1.4 μM |
| Quantified Difference | Potency: ~15% reduction; Kd: ~2.7-fold higher (3.8 vs 1.4 μM) |
| Conditions | Autoinducer-deficient V. harveyi mutant D1; luminescence assay |
Why This Matters
This quantitative data defines the functional window of 3-OH-C5-HSL in the V. harveyi system, enabling precise experimental design for partial agonism studies.
- [1] Cao JG, Wei ZY, Meighen EA. The lux autoinducer-receptor interaction in Vibrio harveyi: binding parameters and structural requirements for the autoinducer. Biochem J. 1995;312(2):439-444. View Source
